molecular formula C9H19NO3 B12938836 O-(tert-Butyl)-N-methyl-D-allothreonine

O-(tert-Butyl)-N-methyl-D-allothreonine

Cat. No.: B12938836
M. Wt: 189.25 g/mol
InChI Key: KYXQLWFONOUGLB-RNFRBKRXSA-N
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Description

O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative It is characterized by the presence of a tert-butyl group attached to the oxygen atom, a methyl group attached to the nitrogen atom, and the D-allothreonine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of tert-butyl hydroperoxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(tert-Butyl)-N-methyl-D-allothreonine is unique due to its combination of a tert-butyl group and a methylated amino group on the D-allothreonine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1

InChI Key

KYXQLWFONOUGLB-RNFRBKRXSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC)OC(C)(C)C

Origin of Product

United States

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